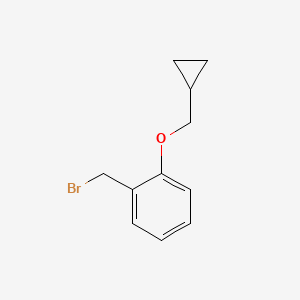
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclopropylmethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under suitable conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for nucleophilic substitution, and lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The cyclopropylmethoxy group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene can be compared with other similar compounds such as:
1-(Bromomethyl)-4-methoxybenzene: This compound has a methoxy group instead of a cyclopropylmethoxy group, which can affect its reactivity and applications.
1-(Bromomethyl)-2-methoxybenzene: Similar to the above compound but with the methoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(cyclopropylmethyl)benzene: This compound has a cyclopropylmethyl group instead of a cyclopropylmethoxy group, which can influence its chemical properties and reactivity.
Biological Activity
1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene is a compound of interest due to its potential biological activities and interactions with various biological macromolecules. This article reviews the current understanding of its biological activity, including interaction studies, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a bromomethyl group and a cyclopropylmethoxy substituent on a benzene ring. The synthesis of this compound typically involves reactions that incorporate cyclopropyl groups into aromatic systems, often utilizing methods such as alkylation or nucleophilic substitution.
Synthesis Overview
The synthesis can be achieved through several methods, including:
- Nucleophilic Substitution : Using cyclopropylboronic acid in the presence of palladium catalysts.
- Alkylation Reactions : Employing bromomethyl derivatives under specific conditions to introduce the desired substituents.
Interaction with Biological Macromolecules
Research indicates that this compound exhibits significant reactivity with proteins and nucleic acids. Interaction studies have shown that this compound can modify the structure and function of these macromolecules, potentially affecting cellular processes.
- Protein Binding : The compound has been shown to interact with specific protein targets, leading to alterations in enzymatic activity and signal transduction pathways.
- Nucleic Acid Interaction : Preliminary studies suggest that it may also bind to DNA or RNA, influencing gene expression and cellular responses.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : In vitro assays indicate that this compound may possess antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival .
- Anti-inflammatory Effects : Animal models have demonstrated that treatment with this compound can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Properties : Some studies have indicated neuroprotective effects, where the compound may mitigate oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative disorders .
Data Table of Biological Activities
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H13BrO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8H2 |
InChI Key |
MPKYISWQFHZOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















